Tert-butyl 3-(2-hydroxyethoxy)piperidine-1-carboxylate

Purity Quality Control Reproducibility

For medicinal chemistry and PROTAC development, this Boc-protected piperidine offers a versatile, hydrophilic linker handle. Its 2-hydroxyethoxy side chain enables modular conjugation and fine-tuning of degrader properties. Sourced with ≥97% purity and full analytical documentation, it ensures reproducible SAR studies and cost-effective library synthesis. Avoid batch variability and experimental failure by choosing a reliable building block.

Molecular Formula C12H23NO4
Molecular Weight 245.32 g/mol
CAS No. 1353980-11-6
Cat. No. B1400232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-(2-hydroxyethoxy)piperidine-1-carboxylate
CAS1353980-11-6
Molecular FormulaC12H23NO4
Molecular Weight245.32 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC(C1)OCCO
InChIInChI=1S/C12H23NO4/c1-12(2,3)17-11(15)13-6-4-5-10(9-13)16-8-7-14/h10,14H,4-9H2,1-3H3
InChIKeyAXLUYCAMBZUYNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 3-(2-hydroxyethoxy)piperidine-1-carboxylate (CAS 1353980-11-6) Chemical Profile and Market Availability


Tert-butyl 3-(2-hydroxyethoxy)piperidine-1-carboxylate (CAS 1353980-11-6), also referred to as 3-(2-hydroxyethoxy)-piperidine-1-carboxylic acid tert-butyl ester, is a piperidine derivative featuring a Boc-protected amine at the 1-position and a 2-hydroxyethoxy substituent at the 3-position . With a molecular formula of C₁₂H₂₃NO₄ and a molecular weight of 245.32 g/mol, this compound is primarily supplied as a research intermediate for organic synthesis and medicinal chemistry applications . Its structural features—a flexible ethylene glycol side chain and a Boc-protecting group—position it as a versatile building block for constructing more complex molecules, particularly in the development of targeted protein degraders (PROTACs) and other heterobifunctional modalities [1].

Why Generic Substitution of Tert-butyl 3-(2-hydroxyethoxy)piperidine-1-carboxylate Fails: The Linker-Specificity Imperative


In medicinal chemistry and chemical biology, compounds within the same structural class—such as piperidine-based linkers—cannot be interchanged arbitrarily without risking experimental failure. The performance of a linker in applications like PROTAC design is exquisitely sensitive to subtle variations in linker length, hydrophilicity, rigidity, and the position of functional groups [1]. As noted in recent reviews, the choice of linker is a critical determinant of ternary complex stability, cell permeability, and overall degradation efficiency [2]. Therefore, substituting tert-butyl 3-(2-hydroxyethoxy)piperidine-1-carboxylate with a structurally similar analog (e.g., a Cbz-protected variant, a hydroxyethyl analog, or a linker lacking the ethylene glycol spacer) can alter solubility, hydrogen-bonding capacity, and synthetic tractability, directly impacting downstream experimental outcomes [3].

Quantitative Differentiation of Tert-butyl 3-(2-hydroxyethoxy)piperidine-1-carboxylate: Comparative Data vs. Key Analogs


Purity and Lot-to-Lot Consistency: tert-Butyl 3-(2-hydroxyethoxy)piperidine-1-carboxylate vs. Typical Research-Grade Piperidine Intermediates

Multiple reputable suppliers provide tert-butyl 3-(2-hydroxyethoxy)piperidine-1-carboxylate at a standard purity of ≥97% . While this purity level is common among research intermediates, the key differentiator for procurement is the availability of batch-specific analytical data, including NMR, HPLC, and GC reports, which are offered by certain vendors . In contrast, generic piperidine building blocks often lack such detailed, publicly accessible quality documentation, increasing the risk of uncharacterized impurities that can confound synthetic yields or biological assays [1].

Purity Quality Control Reproducibility

Lipophilicity Comparison: tert-Butyl 3-(2-hydroxyethoxy)piperidine-1-carboxylate vs. Benzyl 3-(2-hydroxyethoxy)piperidine-1-carboxylate

The lipophilicity of a PROTAC linker or building block profoundly influences the overall physicochemical properties of the final conjugate, affecting solubility, permeability, and non-specific binding. While experimental LogP data for the target compound is not publicly available, its computed XLogP3-AA can be estimated as 0.6 based on structural similarity and the absence of additional lipophilic moieties beyond the Boc group. This is significantly lower than the computed XLogP3-AA of 1.3 for the benzyl-protected analog, benzyl 3-(2-hydroxyethoxy)piperidine-1-carboxylate (CAS 1353975-21-9) [1]. This difference reflects the replacement of the tert-butyl group (Boc) with a more lipophilic benzyl group (Cbz).

Lipophilicity XLogP3-AA PROTAC Linker Design

Hydrogen Bonding Capacity: tert-Butyl 3-(2-hydroxyethoxy)piperidine-1-carboxylate vs. tert-Butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate

The presence of an ether oxygen in the 2-hydroxyethoxy side chain of the target compound provides an additional hydrogen bond acceptor (HBA) compared to its hydroxyethyl analog. Specifically, tert-butyl 3-(2-hydroxyethoxy)piperidine-1-carboxylate possesses one hydrogen bond donor (HBD) and four hydrogen bond acceptors (HBAs), whereas tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate (CAS 146667-84-7) has one HBD and only three HBAs . This structural difference is not directly quantifiable in the provided sources but is inferred from the molecular formulas (C₁₂H₂₃NO₄ vs. C₁₂H₂₃NO₃).

Hydrogen Bond Donor/Acceptor Solubility Linker Flexibility

Molecular Weight and Rotatable Bond Flexibility: tert-Butyl 3-(2-hydroxyethoxy)piperidine-1-carboxylate vs. Boc-Piperidine-piperazine-Cbz

The target compound has a molecular weight of 245.32 g/mol and contains 6 rotatable bonds . In contrast, the commercially available PROTAC linker Boc-Piperidine-piperazine-Cbz (CAS 177276-40-3) has a significantly higher molecular weight of 403.52 g/mol and also contains 6 rotatable bonds . The lower molecular weight of tert-butyl 3-(2-hydroxyethoxy)piperidine-1-carboxylate is a direct consequence of its smaller, less complex structure.

Molecular Weight Rotatable Bonds Linker Length

Cost-Efficiency and Accessibility: tert-Butyl 3-(2-hydroxyethoxy)piperidine-1-carboxylate vs. Specialized PROTAC Linkers

Procurement costs for research chemicals are a critical factor for many laboratories. Tert-butyl 3-(2-hydroxyethoxy)piperidine-1-carboxylate is available from multiple vendors at a price point significantly lower than that of more complex, functionalized PROTAC linkers. For example, a 250 mg unit of the target compound is priced at approximately £237 (∼$300) from Fluorochem , while a 500 mg unit of the PROTAC linker Boc-Piperidine-piperazine-Cbz (CAS 177276-40-3) is listed at a quote-based price, which is typically higher due to its increased synthetic complexity . This difference is not a direct comparator of performance but is a key differentiator for procurement decisions.

Cost Analysis Procurement Building Block Economics

Optimal Research and Industrial Applications for Tert-butyl 3-(2-hydroxyethoxy)piperidine-1-carboxylate (CAS 1353980-11-6)


PROTAC Linker Synthesis and Optimization

Tert-butyl 3-(2-hydroxyethoxy)piperidine-1-carboxylate serves as a versatile building block for constructing PROTAC linkers. Its Boc-protected piperidine core can be deprotected to reveal a secondary amine, which can then be functionalized with various E3 ligase ligands or target protein binders. The 2-hydroxyethoxy side chain provides a flexible, hydrophilic spacer that can be further derivatized to modulate linker length and physicochemical properties. Researchers developing novel degraders can use this compound to systematically explore the impact of linker flexibility and hydrogen bonding capacity on ternary complex formation and degradation efficiency [1].

Synthesis of Heterobifunctional Degraders and Chemical Probes

In the design of heterobifunctional molecules, such as targeted protein degraders and chemical probes, the hydroxyl group of the 2-hydroxyethoxy moiety offers a convenient handle for conjugation via ester, ether, or carbamate linkages. This allows for the modular assembly of complex molecules where the piperidine ring provides a rigid scaffold and the ethylene glycol chain introduces a degree of conformational flexibility. The compound's relatively low lipophilicity (estimated XLogP3-AA ≈ 0.6) makes it particularly suitable for applications where excessive hydrophobicity could lead to poor solubility or non-specific binding [2].

Medicinal Chemistry Campaigns Requiring Reproducible Intermediate Quality

For medicinal chemistry programs that demand high reproducibility and minimal batch-to-batch variability, sourcing tert-butyl 3-(2-hydroxyethoxy)piperidine-1-carboxylate from suppliers that provide detailed analytical certificates (NMR, HPLC, GC) is advantageous . This ensures that the building block meets strict purity specifications (≥97%), reducing the likelihood of unexpected side reactions or impurities that could derail SAR studies. This is particularly critical when scaling up from milligram-scale exploratory chemistry to gram-scale lead optimization, where the cost of failed reactions due to impure starting materials is amplified.

Cost-Effective Library Synthesis for Hit Identification

Given its relatively low cost compared to more complex PROTAC linkers, this compound is well-suited for the parallel synthesis of small libraries of potential degraders or chemical probes . Researchers can leverage the Boc-protected amine and the terminal hydroxyl group to introduce diverse warheads and E3 ligase ligands, generating arrays of compounds for preliminary screening. The cost savings allow for the exploration of a wider chemical space without exhausting limited research budgets, making it a practical choice for academic labs and early-stage biotech companies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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